Product packaging for 5-Methylpyrazine-2-carboximidamide(Cat. No.:CAS No. 725234-33-3)

5-Methylpyrazine-2-carboximidamide

Cat. No.: B1586733
CAS No.: 725234-33-3
M. Wt: 136.15 g/mol
InChI Key: QABMWLCUGMXHHK-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Heterocycles in Advanced Chemical and Biomedical Sciences

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a cornerstone in the development of functional molecules. researchgate.net The presence of the nitrogen atoms imparts unique electronic properties and hydrogen bonding capabilities, making the pyrazine scaffold a privileged structure in medicinal chemistry. researchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, and anti-inflammatory effects. researchgate.netjocpr.comchemistrytalk.org

The significance of the pyrazine ring is underscored by its presence in several clinically approved drugs. This success has cemented the pyrazine heterocycle as a critical building block in the design of new therapeutic agents. Beyond medicine, pyrazine derivatives are also explored in materials science for applications such as catalysts and functional polymers. chemistrytalk.org

Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety

Drug NameTherapeutic Area
Pyrazinamide (B1679903)Antituberculosis
BortezomibAnticancer (Multiple Myeloma)
AmilorideDiuretic
GlipizideAntidiabetic
GilteritinibAnticancer (Leukemia)

This table provides examples of the diverse applications of pyrazine-containing compounds in medicine.

Overview of the Carboximidamide Functional Group: Synthetic and Biological Relevance

The carboximidamide group, also known as an amidine, is structurally related to the more common amide group but with a nitrogen atom replacing the carbonyl oxygen. This substitution significantly alters the group's chemical properties. Carboximidamides are generally more basic than amides and can exist as charged species at physiological pH, which can be crucial for molecular interactions with biological targets.

The synthesis of carboximidamides can be achieved through various methods, often starting from nitriles or via the activation of amides. Their ability to form strong hydrogen bonds and participate in electrostatic interactions makes them valuable pharmacophores in drug design. nih.gov Research has shown that incorporating the carboximidamide functional group can lead to compounds with potent biological activities. For instance, novel piperine-carboximidamide hybrids have been synthesized and investigated for their antiproliferative properties against cancer cell lines. nih.govnih.gov These studies highlight the potential of the carboximidamide moiety to serve as a key element in the development of targeted therapies. nih.govnih.gov

Contextualization of 5-Methylpyrazine-2-carboximidamide within Contemporary Medicinal Chemistry and Materials Research

This compound exists at the intersection of the aforementioned pyrazine and carboximidamide functionalities. While specific research on this exact molecule is not extensively documented in mainstream literature, its constituent parts place it in a context of significant research interest. The precursor, 5-methylpyrazine-2-carboxylic acid, is a known intermediate in the synthesis of pharmaceuticals, including the antidiabetic drug glipizide. google.comsigmaaldrich.com

Furthermore, derivatives such as 5-methylpyrazine-2-carbohydrazide (B1341549) have been synthesized and evaluated for their anti-tubercular activity, demonstrating the potential of this particular pyrazine scaffold in infectious disease research. researchgate.net The synthesis of a related compound, (Z)-N'-Hydroxy-5-methylpyrazine-2-carboximidamide, has been described, suggesting that the synthesis of this compound itself is chemically feasible.

Given the established biological significance of both the pyrazine ring and the carboximidamide functional group, this compound represents a logical, yet underexplored, target for synthesis and biological evaluation. Its structure suggests potential applications in areas where pyrazine carboximidamides have already shown promise, such as oncology and infectious diseases. Further research into this specific compound could unveil novel chemical properties and biological activities, contributing to the expanding field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4 B1586733 5-Methylpyrazine-2-carboximidamide CAS No. 725234-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABMWLCUGMXHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375000
Record name 5-methylpyrazine-2-carboximidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-33-3
Record name 5-methylpyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 725234-33-3
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Synthetic Methodologies and Chemical Transformations of 5 Methylpyrazine 2 Carboximidamide and Its Derivatives

Development of Efficient Synthetic Routes to 5-Methylpyrazine-2-carboximidamide

The construction of this compound hinges on two main synthetic challenges: the formation and functionalization of the pyrazine (B50134) ring and the subsequent conversion to the carboximidamide moiety.

Strategies for Pyrazine Core Functionalization (e.g., utilizing 5-methylpyrazine-2-carboxylic acid derivatives)

The pyrazine core is a common scaffold in many biologically active molecules. One of the most important starting materials for the synthesis of this compound is 5-methylpyrazine-2-carboxylic acid. chemimpex.comchemicalbook.com This key intermediate can be synthesized through various methods.

One common industrial method involves the oxidation of 2,5-dimethylpyrazine (B89654). google.com Controlling the reaction conditions is critical to favor the oxidation of only one methyl group to a carboxylic acid, as over-oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid as a significant byproduct. google.com Another approach starts from methylglyoxal (B44143) and o-phenylenediamine, which undergo cyclization and subsequent oxidation to yield the desired carboxylic acid. google.com

Once 5-methylpyrazine-2-carboxylic acid is obtained, it can be converted into various derivatives to facilitate the introduction of the carboximidamide group. For instance, it can be transformed into the corresponding ester or amide. A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been synthesized using this approach. researchgate.net

Conversion Pathways to the Carboximidamide Moiety (e.g., via amidoximes, imidoyl chlorides)

The conversion of a carboxylic acid derivative, such as a nitrile, into a carboximidamide is a critical step. While direct conversion can be challenging, several indirect pathways are commonly employed.

A prevalent method involves the conversion of a nitrile to an amide. This partial hydrolysis can be achieved under milder conditions to avoid complete hydrolysis to the carboxylic acid. chemistrysteps.com For example, using an alkaline solution of hydrogen peroxide can facilitate this transformation. commonorganicchemistry.comscite.ai Formic acid has also been reported to selectively convert nitriles to carboxamides. researchgate.net

The Pinner reaction is a classic method for synthesizing imidates from nitriles and alcohols in the presence of an acid catalyst. These imidates can then be reacted with ammonia (B1221849) or amines to form amidines (carboximidamides). Another route proceeds through the formation of an imidoyl chloride from a secondary amide, which can then be converted to the amidine.

Advanced Synthetic Techniques for Analog Generation

To explore the chemical space around this compound, advanced synthetic techniques are employed to generate a library of analogs efficiently.

Catalytic Methodologies in Pyrazine Synthesis (e.g., transition-metal catalysis)

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazine rings. researchgate.net These methods often offer high efficiency and selectivity. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org Palladium catalysts have also been utilized for the dehydrogenation of piperazines to yield the corresponding pyrazines in high yields. tandfonline.com

Various catalytic systems, including copper-chromium, copper-zinc-chromium, and silver, have been patented for the synthesis of pyrazines from diamines and diols. tandfonline.com These catalytic approaches provide versatile routes to a wide range of substituted pyrazines, which can then be further elaborated to the desired carboximidamide derivatives.

Expedited Synthesis Approaches (e.g., microwave-assisted synthesis)

Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times and often improve yields. ijirt.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolines, which share structural similarities with pyrazines. colab.wsnih.govdergipark.org.tr Microwave irradiation can be used to accelerate condensation and cyclization reactions, which are key steps in the formation of the pyrazine ring. For example, the synthesis of pyrazoline derivatives has been achieved by the cyclization of chalcones with hydrazine (B178648) derivatives under microwave irradiation. colab.ws This approach offers a rapid and efficient way to generate diverse pyrazine analogs. rsc.org

Multi-Component Reaction Design for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. thieme-connect.demdpi.com This approach allows for the rapid generation of molecular diversity, which is highly desirable in drug discovery and materials science. tandfonline.com While specific MCRs for this compound are not extensively reported, the principles of MCR design can be applied to the synthesis of substituted pyrazines. For instance, MCRs have been widely used to synthesize highly substituted pyrazoles and pyridines, demonstrating the power of this strategy in constructing N-heterocycles. thieme-connect.debeilstein-journals.org A hypothetical MCR for a pyrazine derivative could involve the condensation of a 1,2-dicarbonyl compound, an amine, and a component that introduces the desired substituent and the precursor to the carboximidamide moiety.

Design and Synthesis of Novel this compound Hybrids and Conjugates

The strategic design and synthesis of hybrid molecules incorporating the this compound scaffold represent a significant avenue in medicinal chemistry. Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, and a modified biological activity profile compared to the individual components. This approach aims to address complex biological targets or overcome challenges such as drug resistance. nih.gov The core structure of this compound is derived from pyrazinamide (B1679903), a frontline anti-tubercular agent, making its derivatives subjects of interest for developing new therapeutic agents. researchgate.net

Structural Modifications of the Pyrazine Ring

Modifications to the pyrazine ring of 5-methylpyrazine-2-carboxamide (B1302251) and related structures are undertaken to modulate the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic properties. Synthetic strategies often begin with a functionalized pyrazine core, such as 5-methylpyrazine-2-carboxylic acid or its esters, which serve as versatile intermediates. google.comresearchgate.net

One explored modification involves the introduction of substituents at other available positions on the pyrazine ring. For instance, synthetic processes have been developed for related pyrazine compounds that introduce hydroxyl groups, which can then be converted to other functionalities. A documented synthesis involves the reaction of methylglyoxal with 2-amino malonamide (B141969) to yield 3-hydroxy-5-methylpyrazine-2-carboxamide. google.com This hydroxylated intermediate can undergo further reactions, such as halogenation. The 3-hydroxy-5-methylpyrazine-2-carboxylic acid can be subjected to a halogen replacement reaction to obtain compounds like 3-halogeno-5-methylpyrazine-2-carboxylic acid, providing a handle for further diversification. google.com Such modifications on the pyrazine core are crucial for optimizing the structure-activity relationship of the final compounds. General structural optimization of related pyrazinamide derivatives has also been approached by introducing various alkyl chains or incorporating six-membered rings to enhance biological efficacy. nih.gov

Diversification of the Carboximidamide Group (e.g., N-substitution)

Diversification of the carboximidamide functional group, particularly through N-substitution, is a key strategy for generating libraries of derivatives with a wide range of physicochemical properties and biological activities. This modification can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and ability to interact with biological targets.

A related synthetic approach that demonstrates this principle is the synthesis of N'-benzylidenepyrazine-2-carbohydrazonamide. mdpi.com This method starts with cyanopyrazine, which is converted to methyl pyrazine-2-carbimidate. This intermediate is then reacted with hydrazine hydrate (B1144303) to form pyrazine-2-carbohydrazonamide. Subsequent condensation with an aldehyde, such as benzaldehyde, results in an N-substituted derivative, showcasing a viable route for diversifying the terminal nitrogen group. mdpi.com

In the context of creating hybrids, the carboximidamide moiety is often formed in the final steps of the synthesis. For example, in the synthesis of piperine-carboximidamide hybrids, a variety of aryl carboximidamide pharmacophores are utilized. nih.gov The synthesis proceeds through the formation of amidoxime (B1450833) intermediates (Va-k), which are then coupled with another molecular fragment. nih.govresearchgate.net The variation in the structure of the amidoximes used allows for the introduction of diverse substituents on the nitrogen atoms, leading to a library of hybrid compounds with different properties. nih.gov

Synthesis of Biologically Relevant Conjugates (e.g., piperine-carboximidamide hybrids)

An exemplary case of creating biologically relevant conjugates is the synthesis of novel piperine-carboximidamide hybrids. nih.gov Piperine (B192125), the main alkaloid from black pepper, is known for its various biological activities. By hybridizing piperine with an aryl carboximidamide pharmacophore, researchers have developed potent multi-targeted agents. nih.govnih.gov

The synthesis of these hybrids (VIa-k) involves a multi-step process. nih.govresearchgate.net A general method begins with the activation of piperic acid (II), which is derived from piperine. Piperic acid is treated with N,N'-carbonyldiimidazole (CDI) in dry acetonitrile. This forms a reactive acyl-imidazole intermediate. Subsequently, an appropriate amidoxime (Va-l) is added to the mixture. The ensuing reaction, stirred for several hours, leads to the formation of the desired piperine-carboximidamide hybrid. The resulting product often precipitates from the reaction mixture and can be purified by crystallization. nih.gov This synthetic strategy has been successfully employed to generate a series of hybrids (e.g., VIc, VIf, VIg, VIi, and VIk) for biological evaluation. nih.govnih.gov

A series of these hybrids was synthesized and evaluated for potential antiproliferative activity. The research found that specific substitutions on the aryl carboximidamide portion of the hybrid significantly influenced its biological efficacy. nih.govnih.gov

CompoundAryl Moiety on CarboximidamideReported Biological Target Inhibition
VIc4-ChlorophenylEGFR (IC50 = 96-127 nM range)
VIf4-BromophenylEGFR, BRAFV600E (IC50 = 49 nM)
VIg4-IodophenylEGFR
VIi3,4-DichlorophenylEGFR
VIk4-TrifluoromethylphenylEGFR, BRAFV600E (IC50 = 40 nM), CDK2 (IC50 = 12 nM)

Reactivity and Mechanistic Insights into 5 Methylpyrazine 2 Carboximidamide Chemistry

Elucidation of Reaction Mechanisms in Pyrazine (B50134) Carboximidamide Synthesis

The synthesis of pyrazine carboximidamides can be approached through various methods, often involving multi-step sequences. A common strategy involves the conversion of a corresponding carboxylic acid or its ester derivative. For instance, the synthesis of 5-methylpyrazine-2-carboxylic acid, a precursor to the target compound, can be achieved through the oxidation of 2,5-dimethylpyrazine (B89654) or via a cyclization reaction followed by oxidation and decarboxylation. google.com

One established route to form the carboximidamide group is through the Pinner reaction. This method typically involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine yields the corresponding carboximidamide.

Another approach involves the direct amination of a thioamide derivative. The thioamide can be prepared from the corresponding amide by reaction with a thionating agent such as Lawesson's reagent. The subsequent reaction with an amine, often in the presence of a coupling agent, leads to the formation of the carboximidamide.

The synthesis of related 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives has been reported, which could potentially be converted to carboximidamides through further chemical transformations. researchgate.net The specific mechanistic details for the direct synthesis of 5-Methylpyrazine-2-carboximidamide are not extensively documented in publicly available literature, but can be inferred from these general synthetic strategies for forming the carboximidamide functional group on a pyrazine scaffold.

Reactivity Profiles of the Pyrazine Ring System in Derivatization

The pyrazine ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. thieme-connect.deslideshare.net This electron deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.net The nitrogen atoms deactivate the ring towards attack by electrophiles. Furthermore, under acidic conditions typically required for many electrophilic substitution reactions, the nitrogen atoms become protonated, further deactivating the ring. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible unless the ring is substituted with strong activating groups. thieme-connect.de For instance, the presence of activating groups can facilitate the introduction of an electrophile at specific positions. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that the Highest Occupied Molecular Orbitals (HOMOs) of unsubstituted pyrazine are not π orbitals, which helps to explain its low reactivity towards electrophiles. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNA_r). scribd.comthieme-connect.de The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles. Halogenated pyrazines are particularly reactive towards nucleophilic displacement and serve as important intermediates for further functionalization. scribd.comthieme-connect.de The reactivity of halopyrazines can be modulated by the presence of other substituents; electron-donating groups tend to decrease the rate of nucleophilic substitution. thieme-connect.de

Oxidation and Reduction Chemistry

Oxidation: The pyrazine ring can undergo oxidation, although the conditions required can be vigorous. Oxidation of alkyl side chains on the pyrazine ring is a common transformation. For example, 5-methylpyrazine-2-carboxylic acid can be prepared by the oxidation of 2,5-dimethylpyrazine. google.com The pyrazine nitrogen atoms can also be oxidized to form N-oxides. thieme-connect.de The oxidation of pyrazine derivatives with reagents like hydrogen peroxide has been studied. rsc.org Furthermore, singlet oxygen has been shown to add to certain substituted pyrazines to form stable endo-peroxides. rsc.org

Reduction: The pyrazine ring can be reduced under various conditions. Electrochemical reduction of pyrazine in aqueous media has been investigated. acs.org Catalytic hydrogenation can lead to the formation of piperazine (B1678402) derivatives. scribd.com The specific products of reduction depend on the reaction conditions and the nature of the substituents on the pyrazine ring.

Chemical Reactivity of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, is a versatile functional group with a rich and complex reactivity profile.

Tautomerism and Isomerization Studies

Carboximidamides can exist in different tautomeric forms. byjus.comquora.com Tautomerism is the phenomenon where a compound exists in two or more interconvertible structures that differ in the relative position of a proton. byjus.com For a carboximidamide, the tautomeric equilibrium involves the migration of a proton between the two nitrogen atoms.

Amidine-Imidine Tautomerism: This is a common form of tautomerism in amidine systems. nih.gov The equilibrium between the different tautomers can be influenced by factors such as the nature of the substituents, the solvent, pH, and temperature. nih.govchemrxiv.orgfrontiersin.org

The existence of different tautomers can have a significant impact on the chemical and physical properties of the compound, including its ability to act as a hydrogen bond donor or acceptor. frontiersin.org

Hydrolysis and Other Degradation Pathways

The carboximidamide functional group is susceptible to hydrolysis, which leads to the formation of the corresponding amide and ammonia or an amine. The rate of hydrolysis is dependent on the pH of the solution. Both acid- and base-catalyzed hydrolysis mechanisms are known.

In the context of drug development, understanding the degradation pathways of a molecule is crucial. The hydrolysis of the carboximidamide group in this compound would likely yield 5-methylpyrazine-2-carboxamide (B1302251). Other potential degradation pathways could involve reactions of the pyrazine ring itself, as discussed in the previous sections. The stability of related compounds, such as carboxymethyl cellulose, has been studied in the context of enzymatic degradation. nih.gov While not directly analogous, these studies highlight the importance of understanding the factors that influence the breakdown of complex organic molecules.

Stability and Transformation Pathways of this compound Under Various Conditions

Detailed research findings and comprehensive data tables regarding the specific stability and transformation pathways of this compound are not readily found in the reviewed literature. However, based on the behavior of structurally similar compounds, particularly pyrazinamide (B1679903) and other pyrazine derivatives, some potential stability characteristics and degradation routes can be inferred.

Hydrolytic Stability:

The carboximidamide functional group is known to be susceptible to hydrolysis, which can be catalyzed by both acid and base. The hydrolysis of amidines, in general, can lead to the formation of the corresponding amide and ammonia or an amine. In the case of this compound, hydrolysis would likely yield 5-methylpyrazine-2-carboxamide and ammonia. The rate of this hydrolysis is expected to be dependent on pH and temperature.

Studies on the related compound pyrazinamide, which has a carboxamide group, have shown it to be relatively stable under acidic conditions. researchgate.net However, the carboximidamide group is generally more reactive than the carboxamide group, suggesting that this compound may exhibit different stability profile. The hydrolysis of N-heterocyclic carbene precursors, which share some structural similarities, has been shown to occur readily under basic aqueous conditions. nih.gov

Thermal Stability:

The thermal stability of pyrazine derivatives can vary significantly based on their substituents. For instance, thermal degradation of di(pyrazine)silver(II) peroxydisulfate (B1198043) proceeds with the evolution of oxygen and the simultaneous release of pyrazine and sulfur trioxide at elevated temperatures. researchgate.net The thermal decomposition of copper(II) pyrazine-2,3-dicarboxylate complexes also shows a multi-stage process involving the release of water molecules followed by the decomposition of the pyrazine ligand, ultimately forming copper oxide. chempap.org The thermal degradation of serine and threonine can lead to the formation of various pyrazine derivatives through complex reaction pathways. nih.gov These findings suggest that at high temperatures, the pyrazine ring and the carboximidamide group of this compound could undergo decomposition.

Photochemical Stability:

The photochemical stability of pyrazine derivatives is influenced by their substituents and the surrounding environment. The photodegradation of some pyrazine derivatives has been observed to follow first-order kinetics. nih.gov For example, the photodegradation of 2-bromo-5-(1H-pyrazol-1-yl)pyrazine is suggested to start with the loss of the bromine atom, followed by intermolecular pyrazolyl subtraction and ring opening. nih.gov This indicates that UV or visible light could potentially induce degradation of this compound, possibly through pathways involving the pyrazine ring or the carboximidamide functional group. Advanced oxidation processes involving UV light have been shown to degrade various pharmaceutical compounds, including those with aromatic and heterocyclic structures. mdpi.commdpi.com

Oxidative Stability:

Potential Transformation Pathways:

Based on the reactivity of related compounds, the primary transformation pathway for this compound under hydrolytic conditions is likely the conversion to 5-methylpyrazine-2-carboxamide. Under more strenuous conditions, such as high temperature or strong UV radiation, degradation of the pyrazine ring itself could occur, leading to smaller, more volatile fragments.

It is important to emphasize that these are inferred pathways based on the chemistry of related structures. Rigorous experimental studies, including forced degradation studies with techniques like UPLC-MS, would be necessary to definitively identify the degradation products and elucidate the precise transformation pathways of this compound under various conditions. asianpharmtech.compnrjournal.com

Computational and Theoretical Investigations of 5 Methylpyrazine 2 Carboximidamide and Its Analogs

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

Prediction of Binding Affinities and Orientations with Biological Targets (e.g., kinases, enzymes, receptors)

Molecular docking studies on analogs of 5-Methylpyrazine-2-carboximidamide, such as pyrazine-2-carboxylic acid derivatives, have been performed to predict their binding interactions with biological targets. For instance, the InhA protein of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis, has been a target for pyrazine (B50134) derivatives. researchgate.net Docking studies of pyrazine-2-carboxylic acid derivatives with aromatic, cyclic, and aliphatic side chains against the InhA protein (PDB ID: 4DRE) have revealed potential binding modes and affinities. researchgate.net One such derivative demonstrated a low rerank score, suggesting strong binding affinity, which may correlate with its experimental inhibitory activity. researchgate.net These studies provide a framework for investigating this compound against similar targets.

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Pyrazine-2-carboxylic acid derivative 1cM. tuberculosis InhA-86.4047 (rerank score) researchgate.net

This table presents a sample of docking scores for an analog of this compound, illustrating the type of data generated from such studies.

Active Site Characterization and Interaction Hotspots

The analysis of docking poses allows for the characterization of the active site and the identification of key amino acid residues, or "hotspots," that are crucial for ligand binding. In studies of pyrazinamide (B1679903), a related compound, molecular dynamics simulations have been used to understand the binding process to its target, pyrazinamidase (PncA). nih.gov These simulations have identified important residues that dominate the binding pathway. nih.gov Understanding these interactions is critical for designing more potent and selective inhibitors. For this compound, similar computational approaches would be invaluable in mapping its interaction landscape within the active sites of its potential biological targets.

In Silico ADME/Pharmacokinetic Analysis for Scaffold Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME profiling is a cost-effective method to predict these properties early in the drug discovery process. nih.govresearchgate.net For the 5-methylpyrazine scaffold, computational tools can predict properties such as aqueous solubility, permeability through biological membranes (like the Caco-2 cell line model), and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com This analysis helps in optimizing the chemical scaffold to improve its drug-like properties. For instance, Lipinski's rule of five is a widely used guideline to assess the oral bioavailability of a compound. bohrium.com

PropertyPredicted Value for an AnalogImportance
Molecular Weight< 500 DaOral bioavailability
LogP< 5Permeability and solubility
Hydrogen Bond Donors< 5Permeability
Hydrogen Bond Acceptors< 10Permeability

This table outlines key ADME-related properties and their desirable values according to Lipinski's rule of five, which would be essential in the computational analysis of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. mdpi.comdovepress.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When docked into a protein's active site, MD simulations can assess the stability of the binding pose and reveal the dynamic nature of the interactions, including the role of water molecules in the binding event. nih.gov Such simulations have been instrumental in understanding the binding of nicotinamide, a related compound, to pyrazinamidase. nih.gov

Computational-Driven Structure-Activity Relationship (SAR) and Lead Optimization

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational methods can significantly accelerate this process. For instance, 2D-QSAR (Quantitative Structure-Activity Relationship) studies on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been used to design compounds with potential anti-tubercular activity. researchgate.net By building a mathematical model that correlates structural features with biological activity, it is possible to predict the activity of new, unsynthesized analogs. researchgate.net This computational-driven approach allows for the rational design of more potent and selective compounds based on the 5-methylpyrazine scaffold, guiding the lead optimization process.

Theoretical Studies on Biomolecule Interactions (e.g., DNA/BSA binding)

Extensive searches for computational and theoretical studies on the interaction of This compound with biomolecules such as DNA and Bovine Serum Albumin (BSA) have yielded no specific research findings. Currently, there is a lack of published literature detailing molecular docking simulations, binding energy calculations, or other theoretical analyses for this particular compound.

While research exists on the biomolecular interactions of analogous pyrazine derivatives, the strict focus of this article on this compound prevents the inclusion of data from these related but distinct molecules. The scientific community has explored the potential for various pyrazine-based compounds to interact with biological targets, often employing computational methods to predict binding affinities and modes. These studies highlight the interest in the pyrazine scaffold in medicinal chemistry and drug design.

For instance, studies on heterocyclic (pyrazine)carboxamide Ru(ii) complexes have shown interactions with DNA and BSA, with theoretical and experimental results indicating binding primarily through the minor groove of DNA and non-covalent interactions with tryptophan residues in BSA. chemicalbook.comsigmaaldrich.com Similarly, computational docking studies have been performed on pyrazine-2-carboxylic acid derivatives to evaluate their potential as anti-tuberculosis agents by examining their interaction with specific proteins. bldpharm.com Other research has focused on the broader class of pyrazine derivatives to identify potential kinase inhibitors through 3D-QSAR and molecular docking studies. sigmaaldrich.com

However, it is crucial to reiterate that these findings pertain to analogs and not to this compound itself. The unique structural and electronic properties endowed by the methyl and carboximidamide groups on the pyrazine ring would necessitate specific computational studies to determine its precise interaction with biomolecules. Without such dedicated research, any discussion of its binding behavior would be speculative and fall outside the scope of this scientifically rigorous article.

Future computational research is required to elucidate the potential for this compound to bind to DNA, BSA, or other biologically relevant macromolecules. Such studies would provide valuable insights into its potential bioactivity and guide further experimental investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of pyrazine (B50134) derivatives is intrinsically linked to their structural components. In 5-Methylpyrazine-2-carboximidamide, the pyrazine ring, the methyl group at the 5-position, and the carboximidamide group at the 2-position are the key determinants of its pharmacological profile.

The pyrazine ring itself is a critical scaffold for various biological activities, notably as an anti-tubercular agent. Pyrazinamide (B1679903), a primary drug for tuberculosis treatment, is a pyrazine derivative that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis. nih.gov The nitrogen atoms in the pyrazine ring are essential for its mechanism of action, which involves the targeted degradation of the PanD enzyme, a key component in the coenzyme A biosynthetic pathway. nih.gov

The substituents on the pyrazine ring significantly modulate the biological potency and selectivity. Studies on pyrazinoic acid analogs have shown that substitutions at the 3, 5, and 6 positions of the ring can lead to enhanced anti-mycobacterial activity. nih.gov Specifically, the introduction of alkylamino groups at the 3 and 5 positions of POA resulted in analogs that were 5 to 10-fold more potent than the parent compound. nih.gov This suggests that the methyl group at the 5-position of this compound likely contributes favorably to its biological activity.

The nature of the functional group at the 2-position is also a critical factor. While much of the research has focused on the carboxylic acid of POA, the carboximidamide group in this compound presents a unique chemical entity. The carboximidamide group is a bioisostere of a carboxylic acid and can participate in different types of interactions with biological targets. Research on related 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives has demonstrated that this scaffold can yield compounds with significant anti-tubercular activity. researchgate.net

Structural FeatureInfluence on Biological Potency and SelectivitySupporting Evidence from Related Compounds
Pyrazine RingEssential scaffold for anti-tubercular activity.Pyrazinamide and its active form, pyrazinoic acid, are key anti-tubercular agents. nih.gov
Substituents at 3, 5, and 6-positionsModulate potency; alkylamino groups at the 3 and 5-positions of pyrazinoic acid increase potency. nih.govAnalogs of pyrazinoic acid with these substitutions show enhanced activity. nih.gov
Functional Group at 2-positionCritical for interaction with the biological target.Carbohydrazide derivatives at this position show anti-tubercular activity. researchgate.net

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound is heavily influenced by the electronic and steric effects of its substituents. The methyl group at the 5-position and the carboximidamide group at the 2-position play pivotal roles in this regard.

The methyl group is an electron-donating group, which can increase the electron density of the pyrazine ring. This alteration in the electronic properties can affect the binding affinity of the molecule to its target protein. In the context of anti-tubercular activity, where the target is the PanD enzyme, such modifications can influence the key interactions required for targeted protein degradation. nih.gov Furthermore, the steric bulk of the methyl group can also play a role in the molecule's orientation within the binding pocket of a receptor or enzyme.

The carboximidamide group is a particularly interesting substituent. It is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual nature allows for versatile interactions with biological macromolecules. Compared to a carboxylic acid group, the carboximidamide group has a different charge distribution and basicity, which can lead to altered pharmacological and pharmacokinetic properties. For instance, in the design of novel FGFR inhibitors based on a 3-amino-pyrazine-2-carboxamide scaffold, the nature of the amide substituent was found to be critical for activity. nih.gov

Studies on related pyrazine derivatives have shown that electron-rich aromatic substituents tend to be preferred for certain biological activities, while electron-deficient analogs may be inactive. dndi.org This highlights the delicate balance of electronic effects that must be considered in the design of potent pyrazine-based compounds.

SubstituentPositionElectronic/Steric EffectPotential Impact on Pharmacological Profile
Methyl5Electron-donating, adds steric bulk.May increase electron density of the pyrazine ring, influencing binding affinity. Steric bulk can affect orientation in the binding site.
Carboximidamide2Strong hydrogen bond donor and acceptor.Allows for versatile interactions with biological targets, potentially leading to different binding modes and pharmacological outcomes compared to carboxylic acid or ester analogs.

Stereochemical Influences on Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through further substitution would have significant implications for its biological activity. Stereochemistry is a fundamental aspect of drug action, as biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity. mdpi.com

For derivatives of this compound that possess stereocenters, the different enantiomers or diastereomers would likely exhibit different pharmacological profiles. This is because the spatial arrangement of atoms in each stereoisomer would lead to distinct interactions with the chiral binding site of a biological target. mdpi.com One stereoisomer may bind with high affinity and elicit the desired biological response, while the other may bind with lower affinity or not at all, or could even produce off-target effects.

The importance of stereochemistry has been demonstrated in various classes of compounds. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and target interaction are stereoselective. mdpi.com Molecular modeling in that study revealed that stereochemistry was crucial for efficient interaction with the target enzyme. mdpi.com

Therefore, if chiral derivatives of this compound were to be designed, it would be imperative to synthesize and test individual stereoisomers to fully characterize their structure-activity relationships. The stereochemical configuration could be a key determinant of potency, selectivity, and even the mechanism of action.

Rational Design Principles for Optimized Therapeutic Candidates

The SAR and SPR data for this compound and related compounds provide a solid foundation for the rational design of optimized therapeutic candidates. The goal of such design efforts would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One key design principle would be the bioisosteric replacement of the carboximidamide group. While this group has favorable properties, exploring other bioisosteres, such as tetrazoles or other acidic functional groups, could lead to improved interactions with the target or better metabolic stability.

Another important strategy would be the systematic exploration of substituents on the pyrazine ring. Based on the finding that alkylamino groups at the 3 and 5-positions of pyrazinoic acid enhance anti-tubercular activity nih.gov, similar modifications could be applied to the this compound scaffold. Varying the size and electronic properties of the substituent at the 5-position, and introducing new substituents at the 3- and 6-positions, could lead to a deeper understanding of the SAR and the identification of more potent compounds.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be invaluable tools in the rational design process. Molecular docking can help to visualize the binding of designed analogs to the target protein, allowing for the prediction of key interactions and the prioritization of compounds for synthesis. nih.gov QSAR studies can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities, providing predictive models for the design of new, more active molecules. researchgate.net

By integrating these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel therapeutic candidates with superior efficacy and safety profiles.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies for Pyrazine (B50134) Carboximidamides

The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic methods. For pyrazine carboximidamides, future research will likely prioritize the development of efficient, atom-economical, and environmentally benign synthetic routes. Current methods for analogous compounds, such as 5-methylpyrazine-2-carboxylic acid, often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.comgoogle.com

Future synthetic strategies are expected to focus on:

Catalytic Amidation: The direct catalytic amidation of carboxylic acids and esters is a more sustainable alternative to traditional methods that use stoichiometric activating agents. catalyticamidation.infocatalyticamidation.info Research into novel catalysts, such as those based on boron or other earth-abundant metals, could lead to highly efficient and selective methods for the synthesis of pyrazine amides and, by extension, carboximidamides.

One-Pot Syntheses: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent usage, energy consumption, and purification steps.

Renewable Starting Materials: Investigating the use of bio-based starting materials for the synthesis of the pyrazine core would represent a significant advancement in the sustainable production of these compounds.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency. nih.gov The application of flow chemistry to the synthesis of pyrazine carboximidamides could enable more controlled and reproducible production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic AmidationReduced waste, higher atom economyDevelopment of novel, reusable catalysts
One-Pot SynthesesIncreased efficiency, reduced resource consumptionDesign of multi-step reaction cascades
Renewable FeedstocksReduced reliance on fossil fuelsConversion of biomass to pyrazine precursors
Flow ChemistryEnhanced safety, scalability, and controlOptimization of reaction conditions in continuous flow

Exploration of Novel Biological Targets and Therapeutic Areas for 5-Methylpyrazine-2-carboximidamide Derivatives

The biological activity of pyrazine derivatives is well-documented, with several compounds having reached the market as therapeutic agents. mdpi.com The structural similarity of this compound to known bioactive molecules, particularly those with anti-tubercular and metabolic disease applications, suggests a rich field for future biological investigation.

Emerging research on analogous compounds has identified several promising therapeutic areas:

Anti-Tubercular Agents: Derivatives of 5-methylpyrazine-2-carbohydrazide (B1341549) have shown significant in-vitro activity against Mycobacterium tuberculosis. researchgate.net Future research will likely focus on optimizing the carboximidamide scaffold to enhance potency and overcome drug resistance.

Metabolic Diseases: Certain pyrazine-2-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic disorders. nih.gov In vivo studies in mice have demonstrated the glucose-lowering effects of these compounds. nih.gov

Anticancer Agents: Hybrid molecules incorporating the pyrazine moiety have demonstrated potent anticancer activity against various cell lines. mdpi.com The potential for this compound derivatives to induce apoptosis and cell cycle arrest in cancer cells warrants further investigation.

Therapeutic AreaKey Biological TargetSupporting Evidence from Analogs
TuberculosisMycobacterium tuberculosis enzymesIn-vitro activity of 5-methylpyrazine-2-carbohydrazides researchgate.net
Metabolic DiseasesTGR5Agonistic activity and in-vivo glucose lowering of pyrazine-2-carboxamides nih.gov
OncologyVarious cancer cell linesAnticancer activity of pyrazine-containing hybrids mdpi.com

Integration of Advanced Computational Modeling with Experimental Research for Drug Discovery

The synergy between computational modeling and experimental research is a powerful engine for modern drug discovery. For this compound, computational approaches will be instrumental in accelerating the identification and optimization of new drug candidates.

Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.net This can guide the design of new compounds with improved potency and selectivity.

Molecular Docking: Docking simulations can predict the binding modes of these compounds to their biological targets, providing insights into the molecular basis of their activity and facilitating structure-based drug design.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on the structural features of known active compounds. These models can then be used to virtually screen large compound libraries to identify new potential hits.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Application in Materials Science, Sensing, and Catalysis Beyond Medicinal Chemistry

While the primary focus of pyrazine research has been in medicinal chemistry, the unique electronic and structural properties of the pyrazine ring suggest potential applications in other fields. For this compound, future research could explore its utility in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the carboximidamide group can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. The related 5-methyl-2-pyrazinecarboxylic acid has been used to create a 3D network with open channels. chemicalbook.com

Fluorescent Sensors: The pyrazine core can be incorporated into fluorescent molecules. The interaction of the carboximidamide group with specific analytes could lead to changes in the fluorescence properties, forming the basis for new chemical sensors.

Catalysis: The pyrazine moiety can act as a ligand for transition metal catalysts. The electronic properties of the this compound ligand could be tuned to influence the activity and selectivity of the catalyst in various organic transformations.

Potential for Translational Research and Preclinical Development

The ultimate goal of medicinal chemistry research is the translation of promising laboratory findings into clinical applications. For this compound and its derivatives, a clear path for translational research exists, building upon the preclinical data available for its analogues.

Key steps in the preclinical development pipeline will include:

In Vivo Efficacy Studies: Compounds that demonstrate potent in vitro activity will need to be evaluated in animal models of disease to assess their in vivo efficacy. For example, derivatives showing anti-tubercular activity would be tested in mouse models of tuberculosis.

Pharmacokinetic and Toxicological Profiling: A thorough understanding of the ADMET properties of a drug candidate is crucial for its progression. In vivo studies will be necessary to determine the pharmacokinetic profile and to assess the potential for toxicity.

Lead Optimization: The data from in vivo studies will inform the further optimization of the lead compounds to improve their efficacy, safety, and pharmacokinetic properties.

Investigational New Drug (IND)-Enabling Studies: The most promising drug candidates will undergo a series of IND-enabling studies to gather the necessary data to support an application to regulatory authorities for clinical trials.

The journey from a promising molecule to a clinically approved drug is long and challenging. However, the strong scientific foundation provided by research into pyrazine derivatives, coupled with the application of modern drug discovery technologies, provides a clear and promising path forward for the investigation of this compound and its potential to address unmet medical needs.

Q & A

Q. What are the key synthetic routes for 5-Methylpyrazine-2-carboximidamide and its hydrochloride salt?

  • Methodological Answer : The synthesis typically begins with 5-methylpyrazine-2-carboxylic acid , which undergoes esterification to form the methyl ester. Subsequent treatment with hydrazine hydrate yields the carbohydrazide intermediate. For the hydrochloride salt, the final step involves reacting the free base with HCl to enhance solubility and bioavailability. A notable pathway includes oxidation of 2,5-dimethylpyrazine followed by amidation, achieving high yields (>90%) and purity (>99%) suitable for pharmaceutical applications .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC (High-Performance Liquid Chromatography) is critical for assessing purity (>99% as reported in pharmaceutical-grade batches) .
  • NMR (¹H/¹³C) confirms structural integrity, particularly the methyl group at the 5-position and carboximidamide moiety at the 2-position .
  • Mass Spectrometry (MS) validates molecular weight (e.g., 136.15 g/mol for the free base) and fragmentation patterns .

Q. What are the best practices for handling and storage to ensure compound stability?

  • Methodological Answer :
  • Storage : Keep at -20°C in a dark place under an inert atmosphere (e.g., argon) to prevent degradation .
  • Handling : Use gloveboxes or sealed containers to minimize exposure to moisture and oxygen. Precautionary measures for hazards (e.g., H302: harmful if swallowed) include using PPE and proper ventilation .

Advanced Research Questions

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer : Studies suggest its derivatives engage in hydrogen bonding with enzyme active sites (e.g., urease inhibitors) and hydrophobic interactions with receptor pockets. For example, pyrazine-2-carboxamide analogs exhibit competitive inhibition by mimicking substrate binding in urease, as shown via crystallography and molecular docking .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using multiple methods (e.g., fluorescence-based vs. colorimetric assays) to rule out assay-specific artifacts.
  • Structural Analogs : Compare activity across derivatives (e.g., 5-methyl vs. 6-methyl substituents) to identify structure-activity relationships (SARs) .
  • Environmental Controls : Standardize assay conditions (pH, temperature) to minimize variability in enzymatic studies .

Q. What derivatization strategies enhance pharmacological properties of this compound?

  • Methodological Answer :
  • Hydrazone Formation : React with aromatic aldehydes/ketones to improve solubility and bioavailability (e.g., hydrazones derived from 5-methylpyrazine-2-carbohydrazide) .
  • Amide Coupling : Introduce heterocyclic amines (e.g., quinolin-3-yl) via carbodiimide-mediated coupling to enhance target selectivity .

Q. How is this compound applied in coordination chemistry?

  • Methodological Answer : It serves as a ligand in palladium(II) complexes for studying DNA/BSA interactions. For example, pyridyl-pyrazine carboxamide-Pd complexes exhibit groove-binding to DNA, validated via UV-Vis titration and circular dichroism .

Q. How to design experiments to assess stability under varying conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C under controlled humidity (ICH guidelines).
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the carboximidamide group) .
  • pH Stability : Test in buffers (pH 1–12) to simulate gastrointestinal or physiological environments .

Key Research Findings

  • The hydrochloride salt form significantly improves bioavailability, critical for in vivo studies .
  • Hydrazone derivatives show enhanced urease inhibition (IC₅₀: 2.3 µM) compared to the parent compound .
  • Palladium complexes exhibit selective DNA binding, suggesting potential as chemotherapeutic agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.